1-(3-Ethyl-oxetan-3-yl)ethanone
Overview
Description
1-(3-Ethyl-oxetan-3-yl)ethanone is an organic compound with the molecular formula C7H12O2. It features an oxetane ring, a four-membered cyclic ether, which is known for its ring strain and unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethyl-oxetan-3-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives . Another method involves the gold-catalyzed synthesis of phosphonate-substituted oxetan-3-ones, which provides a convenient route to highly strained oxetane derivatives .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethyl-oxetan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the opening of the oxetane ring, forming linear or cyclic alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
1-(3-Ethyl-oxetan-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying ring strain effects.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Medicine: It is explored for its potential in drug discovery, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound finds applications in materials science, including the development of polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-oxetan-3-yl)ethanone involves its interaction with molecular targets through its oxetane ring. The ring strain in oxetanes makes them reactive intermediates, capable of undergoing ring-opening reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Oxetane: A simpler analog with a similar four-membered ring structure.
3,3-Bis(chloromethyl)oxetane: A derivative with chloromethyl groups, used in polymer synthesis.
3-Methyloxetane: A methyl-substituted oxetane with different reactivity and applications.
Uniqueness: 1-(3-Ethyl-oxetan-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ethyl group and oxetane ring combination make it a valuable compound for studying ring strain effects and developing new materials and pharmaceuticals .
Properties
IUPAC Name |
1-(3-ethyloxetan-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-7(6(2)8)4-9-5-7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPYLUBVILQTQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299295 | |
Record name | Ethanone, 1-(3-ethyl-3-oxetanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416323-27-7 | |
Record name | Ethanone, 1-(3-ethyl-3-oxetanyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416323-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(3-ethyl-3-oxetanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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